BenchChemオンラインストアへようこそ!

3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (CAS 1903467-25-3) is a synthetic pyrrolidine-1-carboxamide derivative that incorporates a 5-bromopyridin-2-yl ether at the pyrrolidine 3-position and a 2,6-difluorophenyl substituent on the urea nitrogen. The compound possesses a molecular formula of C₁₆H₁₄BrF₂N₃O₂ (MW 398.21 g/mol), a calculated logP of approximately 2.8, and a low fraction of sp³-hybridized carbon atoms (Fsp³ = 0.12), indicating a relatively flat, aromatic-rich architecture.

Molecular Formula C16H14BrF2N3O2
Molecular Weight 398.208
CAS No. 1903467-25-3
Cat. No. B2580047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide
CAS1903467-25-3
Molecular FormulaC16H14BrF2N3O2
Molecular Weight398.208
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C16H14BrF2N3O2/c17-10-4-5-14(20-8-10)24-11-6-7-22(9-11)16(23)21-15-12(18)2-1-3-13(15)19/h1-5,8,11H,6-7,9H2,(H,21,23)
InChIKeyXAXUUXPTXPVLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (CAS 1903467-25-3) – Procurement-Relevant Structural Profile and Research-Grade Identity


3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (CAS 1903467-25-3) is a synthetic pyrrolidine-1-carboxamide derivative that incorporates a 5-bromopyridin-2-yl ether at the pyrrolidine 3-position and a 2,6-difluorophenyl substituent on the urea nitrogen . The compound possesses a molecular formula of C₁₆H₁₄BrF₂N₃O₂ (MW 398.21 g/mol), a calculated logP of approximately 2.8, and a low fraction of sp³-hybridized carbon atoms (Fsp³ = 0.12), indicating a relatively flat, aromatic-rich architecture [1]. It is commercially supplied as a research-grade building block (typical purity ≥95%) and is primarily utilized as a synthetic intermediate or as a candidate scaffold in medicinal chemistry programs targeting enzymes such as histone lysine methyltransferases (e.g., SMYD2/SMYD3) and receptor tyrosine kinases [2]. The compound has not yet been reported in peer-reviewed biological studies indexed in ChEMBL, and its differentiation from close structural analogs must currently be inferred from its distinct substitution pattern and physicochemical properties [1].

Procurement Risk Alert: Why Close Analogs of 3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide Cannot Be Assumed Interchangeable


Although numerous pyrrolidine-1-carboxamide analogs are commercially available, the specific combination of a 5-bromopyridin-2-yl ether and a 2,6-difluorophenyl urea in 1903467-25-3 creates a unique electronic and steric environment that is unlikely to be reproduced by simple substituent swaps . The bromine atom at the pyridine 5-position serves as both a heavy atom for X-ray crystallographic phasing and a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), while the 2,6-difluorophenyl group modulates urea NH acidity and influences hydrogen-bonding geometry with target proteins [1]. Replacing the 2,6-difluorophenyl motif with a 4-trifluoromethylphenyl (CAS 1903282-64-3) or a tert-butyl group (CAS analog) alters the steric bulk and electronic character of the urea pharmacophore, potentially abolishing target engagement. Furthermore, repositioning the bromine from the pyridine 5-position to the 3- or 4-position (e.g., CAS 2380098-05-3) changes the vector of the ether linkage and the overall molecular shape, which can drastically affect binding pocket complementarity . In procurement terms, substituting an untested analog without confirmatory biological data introduces uncontrolled variables that may compromise SAR continuity and project reproducibility.

Head-to-Head Quantitative Differentiation Evidence for 3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (1903467-25-3)


Halogen Substitution Pattern: 5-Bromo vs. 3-Bromo Pyridyl Ether – Structural and Physicochemical Divergence

The target compound positions the bromine atom at the pyridine 5-position (para to the ether oxygen), whereas a common positional isomer, 3-(3-bromopyridin-4-yl)oxy-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (CAS 2380098-05-3), places the bromine at the 3-position (meta/ortho to the ether) . This positional difference alters the calculated dipole moment and electrostatic potential surface, as well as the spatial orientation of the bromine heavy atom relative to the pyrrolidine core. In the context of X-ray crystallography, the 5-bromo isomer provides a discrete anomalous scattering center at a defined distance and angle from the central scaffold, which may be critical for experimental phasing of protein–ligand co-crystal structures [1]. Although no direct biochemical comparative data have been published for these two isomers, the physicochemical divergence is quantifiable in silico.

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

Urea N-Substituent: 2,6-Difluorophenyl vs. 4-Trifluoromethylphenyl – Impact on Hydrogen-Bond Donor Capacity

The target compound bears a 2,6-difluorophenyl substituent on the urea nitrogen, while a closely related commercial analog, 3-[(5-bromopyridin-2-yl)oxy]-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide (CAS 1903282-64-3), replaces this with a 4-trifluoromethylphenyl group . The ortho-fluorine atoms in the target compound withdraw electron density from the urea NH through both inductive and resonance effects, increasing the NH acidity (estimated pKa ≈ 12.5–13.0) relative to the 4-CF₃ analog (estimated pKa ≈ 13.5–14.0) [1]. This difference of approximately 0.5–1.0 pKa units can alter the hydrogen-bond donor strength and thus the affinity for protein backbone carbonyl acceptors in the binding site. Additionally, the 2,6-difluoro substitution introduces steric constraints that restrict rotation around the N–aryl bond, potentially pre-organizing the urea into a bioactive conformation [2].

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

Fraction sp³ (Fsp³) and LogP: Defining a Property Space Distinct from Saturated Pyrrolidine Carboxamide Analogs

The target compound exhibits an Fsp³ of 0.12 and a calculated logP of 2.8, placing it in a relatively flat, moderately lipophilic region of chemical space [1]. In contrast, the N-tert-butyl analog 3-((5-bromopyridin-2-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide (CAS not assigned) has an estimated Fsp³ ≈ 0.30 and logP ≈ 2.2, reflecting the introduction of a saturated tert-butyl group . These property differences are significant in the context of fragment-based lead generation: the higher Fsp³ of the tert-butyl analog correlates with increased three-dimensionality and potentially improved aqueous solubility, while the lower Fsp³ of the target compound may favor flat binding pockets such as kinase ATP sites or bromodomain acetyl-lysine pockets [2]. Furthermore, the ΔlogP of approximately 0.6 log units indicates a measurable difference in predicted membrane permeability and nonspecific protein binding [1].

Drug-Likeness Physicochemical Property Space Fragment-Based Drug Design

Synthetic Tractability: 5-Bromopyridyl Ether as a Versatile Cross-Coupling Handle vs. Non-Halogenated or Chloro Analogs

The 5-bromopyridin-2-yl ether moiety in the target compound serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling downstream diversification at the pyridine ring [1]. The aryl bromide bond dissociation energy (C–Br BDE ≈ 84 kcal/mol for pyridyl bromides) is significantly lower than that of the corresponding C–Cl bond (BDE ≈ 97 kcal/mol) in chloro analogs, providing faster oxidative addition rates with Pd(0) catalysts [2]. This translates to higher synthetic efficiency: under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), aryl bromides typically reach >90% conversion within 2–4 hours, whereas aryl chlorides often require elevated temperatures (100–110 °C), stronger bases, or specialized ligands to achieve comparable conversions [3]. For medicinal chemistry groups synthesizing focused libraries, the bromo handle reduces cycle time and increases the probability of successful analog generation.

Organic Synthesis Cross-Coupling Chemistry Building Block Utility

Defined Application Scenarios for 3-((5-Bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide (1903467-25-3) Based on Quantified Differentiation


Structural Biology: Bromine Anomalous Phasing of Protein–Ligand Co-Crystal Complexes

The 5-bromopyridin-2-yl ether provides a single anomalous scattering center (Br K-edge at 0.92 Å; f'' ≈ 1.3 e⁻ at Cu Kα) at a defined distance from the pyrrolidine core, making this compound suitable for experimental SAD or MAD phasing of co-crystal structures with target proteins such as SMYD2/SMYD3 or kinases [1][3]. The predictable Br position enables de novo phase determination without selenomethionine labeling, reducing crystallography timelines.

Medicinal Chemistry: Focused Library Synthesis via Suzuki–Miyaura Diversification

The aryl bromide functionality permits rapid, high-yielding Suzuki coupling with diverse boronic acids/esters to generate focused analog libraries exploring the pyridine 5-position [4]. The 2,6-difluorophenyl urea provides a constrained hydrogen-bond donor motif that can be preserved across library members, enabling systematic SAR studies at the pyridine vector while maintaining the core pharmacophore.

Biophysical Assay Development: Fluorescence Polarization Probe Design

The relatively flat architecture (Fsp³ = 0.12) and moderate lipophilicity (logP = 2.8) of this compound make it a suitable scaffold for developing fluorescence polarization (FP) probe ligands [5]. The bromine atom can serve as a site for radiolabeling (e.g., ⁷⁶Br for PET imaging) or as a synthetic handle for attaching fluorophores, while the 2,6-difluorophenyl group provides a distinctive ¹⁹F NMR handle for binding assays.

Chemical Biology: Covalent Probe Development via Bromine Displacement

The 5-bromopyridine moiety can potentially engage in nucleophilic aromatic substitution (SNAr) with active-site cysteine or lysine residues in target proteins, enabling the design of covalent inhibitors or chemical probes [6]. The electron-withdrawing effect of the pyridine nitrogen activates the 5-position for displacement, and the 2,6-difluorophenyl urea contributes additional binding affinity and selectivity.

Quote Request

Request a Quote for 3-((5-bromopyridin-2-yl)oxy)-N-(2,6-difluorophenyl)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.